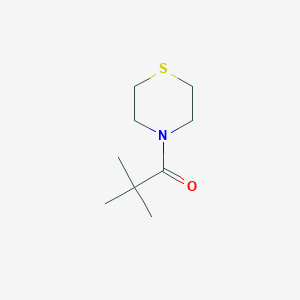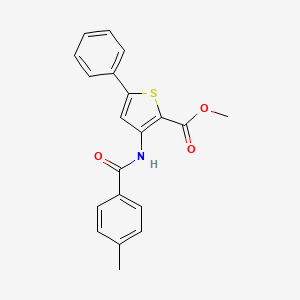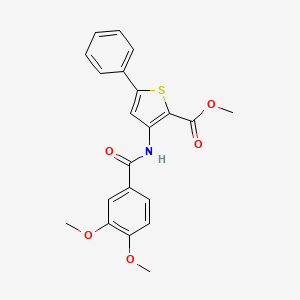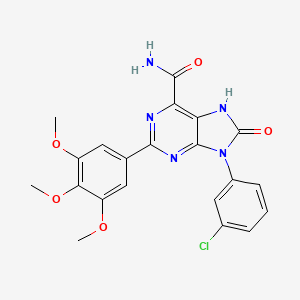![molecular formula C11H11BrN2O2S2 B6523373 4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide CAS No. 852453-14-6](/img/structure/B6523373.png)
4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .科学的研究の応用
4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as pyridines and quinolines. It has also been used as a catalyst in the synthesis of polymers and as a ligand in the synthesis of metal complexes. Additionally, this compound has been used in the synthesis of peptides and as a reagent in the synthesis of heterocyclic compounds.
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds target a variety of cellular processes and structures, including enzymes, receptors, and DNA .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some thiazole derivatives have been shown to inhibit enzymes, block receptors, or interact with DNA to prevent its replication .
Biochemical Pathways
For example, some thiazole derivatives have been shown to inhibit the synthesis of certain proteins, disrupt cell division, or interfere with DNA replication .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
実験室実験の利点と制限
The use of 4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide in lab experiments has a variety of advantages. First, it is relatively easy to synthesize, which makes it a cost-effective reagent. Additionally, it can be used in a variety of reactions, making it a versatile reagent. Finally, it has been shown to be effective in a variety of biological systems, making it a useful reagent for research applications.
However, there are also some limitations to the use of this compound in lab experiments. For example, it can be toxic if not handled properly, and it is not always easy to control the reaction conditions. Additionally, the effects of this compound on biological systems are not fully understood, which can make it difficult to predict the outcome of experiments.
将来の方向性
There are a number of potential future directions for research involving 4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide. First, further research could be done to better understand the biochemical and physiological effects of the compound. Additionally, research could be done to develop new methods for synthesizing this compound, as well as new methods for controlling the reaction conditions. Finally, research could be done to develop new applications for this compound, such as in medical applications or in the synthesis of new compounds.
合成法
4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide is synthesized by a process called the Diels-Alder reaction. This reaction involves the reaction of an α,β-unsaturated carbonyl compound with a diene to form a cyclic adduct. In the case of this compound, the α,β-unsaturated carbonyl compound is 4-bromo-N-methylbenzene-1-sulfonamide and the diene is (2-methyl-1,3-thiazol-4-yl)methyl. This reaction occurs in the presence of a catalyst, such as a Lewis acid, and produces this compound as a product.
特性
IUPAC Name |
4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2S2/c1-8-14-10(7-17-8)6-13-18(15,16)11-4-2-9(12)3-5-11/h2-5,7,13H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEPNSFKDNTTTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-4-(2-ethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523292.png)
![2-amino-6-(2-hydroxyethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523294.png)
![4-{N'-[3-(4-methylphenyl)quinoxalin-2-yl]hydrazinecarbonyl}butanoic acid](/img/structure/B6523309.png)
![dimethyl[(1-methylpiperidin-4-yl)sulfamoyl]amine](/img/structure/B6523317.png)

![1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B6523341.png)



![N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl]acetamide](/img/structure/B6523361.png)
![2,4,6-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6523375.png)
![2,5-difluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6523384.png)
![4-chloro-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6523391.png)
![2,4,6-trimethyl-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6523393.png)